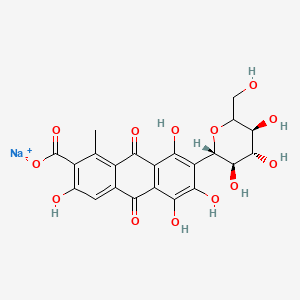
Sodium Carmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Carmine, also known as indigotindisulfonic acid sodium salt, is an organic compound derived from indigo. It is widely used as a dye in various industries, including food, textile, and pharmaceuticals. The compound is known for its deep blue color and is often used as a pH indicator and a redox indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it soluble in water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of indigotindisulfonic acid. The product is purified through filtration and crystallization processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of isatin-5-sulfonic acid.
Reduction: Reduction leads to the formation of leucoindigo, a colorless compound.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Sodium Carmine has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a redox indicator in various chemical experiments.
Biology: this compound is used in staining techniques to visualize cellular structures under a microscope.
Medicine: The compound is used as a diagnostic dye in medical procedures, such as cystoscopy, to visualize the urinary tract.
Industry: It is used as a dye in the textile industry, particularly for dyeing denim, and as a food colorant in the food industry.
Mechanism of Action
The mechanism of action of Sodium Carmine involves its ability to act as a dye and indicator. When used as a pH indicator, it changes color based on the pH of the solution. As a redox indicator, it undergoes color changes depending on the oxidation state of the compound. In medical applications, this compound is excreted by the kidneys, allowing it to visualize the urinary tract during diagnostic procedures.
Comparison with Similar Compounds
Indigo Carmine: Similar to Sodium Carmine but without the sodium salt form.
Methylene Blue: Another dye used as a redox indicator and in medical diagnostics.
Phenol Red: A pH indicator used in cell biology and chemistry.
Uniqueness: this compound is unique due to its dual role as both a pH and redox indicator. Its deep blue color and water solubility make it particularly useful in various applications, from scientific research to industrial uses.
Properties
CAS No. |
64536-02-3 |
|---|---|
Molecular Formula |
C22H19NaO13 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
sodium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Na/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 |
InChI Key |
WTQDFYCCGXPQPN-AEXMGWOMSA-M |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
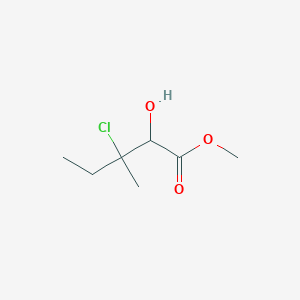

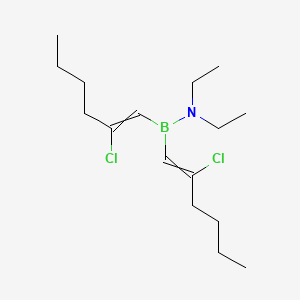

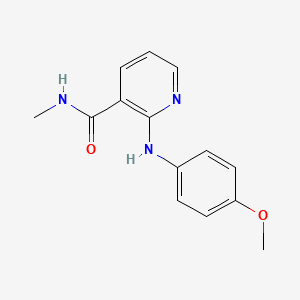
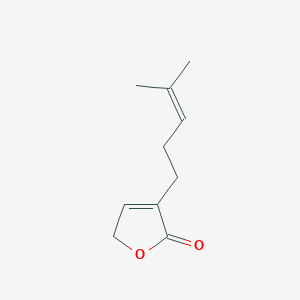
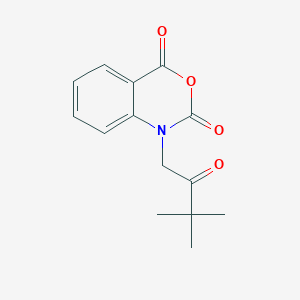
![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)

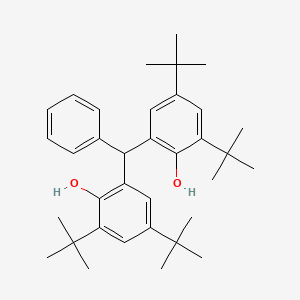
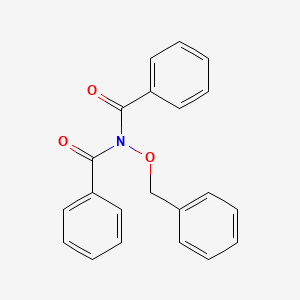
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
